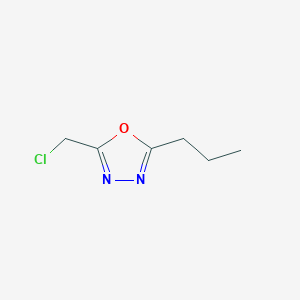

2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole

描述

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a vast and vital branch of organic chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. Among these, five-membered heterocyclic rings are of particular interest. The 1,3,4-oxadiazole (B1194373) is a five-membered heterocycle containing one oxygen atom and two nitrogen atoms in a specific arrangement. nih.govrroij.com It is an isomer of oxadiazole, considered to be derived from a furan (B31954) ring by the substitution of two methane (B114726) groups with two pyridine-type nitrogen atoms. nih.govnih.gov This structural configuration imparts a high degree of aromaticity and stability to the 1,3,4-oxadiazole ring, making it a robust building block in synthesis. bohrium.com

Significance of the 1,3,4-Oxadiazole Core in Contemporary Medicinal Chemistry and Agrochemical Research

The 1,3,4-oxadiazole nucleus is a highly valued pharmacophore in drug discovery and a key component in the design of new agrochemicals. rroij.commdpi.com Its significance stems from several key characteristics. It is recognized as a bioisostere for carboxylic acids, esters, and carboxamides, meaning it can replace these functional groups in a molecule without significantly altering its biological activity, often improving its metabolic stability and pharmacokinetic profile. nih.govnih.govmdpi.com The rigid, planar structure of the oxadiazole ring also serves as a linker, holding substituents in a defined orientation, which is crucial for precise interaction with biological targets. mdpi.comresearchgate.net Furthermore, the heterocycle's ability to participate in hydrogen bonding and its low lipophilicity are advantageous properties in the design of drug candidates. nih.govrsc.org These attributes have made the 1,3,4-oxadiazole core a privileged structure in the development of novel therapeutic and agricultural agents. nih.govlongdom.org

Overview of Known Pharmacological and Agrochemical Applications of 1,3,4-Oxadiazole Derivatives

The versatility of the 1,3,4-oxadiazole scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives. jchemrev.com In medicinal chemistry, these compounds have been extensively investigated and have shown a wide array of pharmacological properties. nih.govrroij.comlongdom.org

Pharmacological Activities of 1,3,4-Oxadiazole Derivatives

| Activity | Description | References |

|---|---|---|

| Antimicrobial | Effective against various strains of bacteria and fungi. | nih.govmdpi.comeurekaselect.com |

| Anticancer | Shows cytotoxic effects against various cancer cell lines. | nih.govjchemrev.comeurekaselect.com |

| Anti-inflammatory | Reduces inflammation, often by inhibiting COX enzymes. | nih.govlongdom.orgeurekaselect.com |

| Antiviral | Active against viruses, including HIV, as seen with the drug Raltegravir. | nih.goveurekaselect.comwikipedia.org |

| Anticonvulsant | Demonstrates potential in controlling seizures. | nih.govrroij.com |

| Antihypertensive | Possesses blood pressure-lowering properties. | nih.govmdpi.com |

| Anti-tubercular | Shows activity against Mycobacterium tuberculosis. | longdom.orgeurekaselect.com |

| Antioxidant | Capable of scavenging free radicals. | eurekaselect.com |

In the agrochemical sector, 1,3,4-oxadiazole derivatives are utilized for their potent effects on pests and weeds. mdpi.comresearchgate.net They have been successfully developed as commercial agents with diverse applications. bohrium.com

Agrochemical Applications of 1,3,4-Oxadiazole Derivatives

| Application | Description | References |

|---|---|---|

| Insecticidal | Effective in controlling a variety of insect pests. | mdpi.comeurekaselect.comresearchgate.net |

| Fungicidal | Used to protect crops from fungal diseases. | mdpi.comresearchgate.netnih.gov |

| Herbicidal | Helps in managing unwanted plant growth. | bohrium.commdpi.comresearchgate.net |

Focus on Chloromethyl-Substituted 1,3,4-Oxadiazoles in Research Contexts

The introduction of a chloromethyl (-CH₂Cl) group onto the 1,3,4-oxadiazole ring creates a highly reactive and versatile chemical intermediate. The chlorine atom is a good leaving group, making these compounds valuable precursors for synthesizing a wide range of more complex molecules through nucleophilic substitution reactions. researchgate.netfrontiersin.org Researchers have synthesized various 2-(chloromethyl)-5-aryl-1,3,4-oxadiazoles, which serve as building blocks for novel compounds with potential applications in materials science, such as fluorescent materials, due to their thermal stability and optical properties. researchgate.net While the primary role of the chloromethyl group is often as a synthetic handle, some studies have explored the biological activities of the resulting derivatives, which include potential anti-tuberculosis and antioxidant agents. researchgate.net The synthesis of these chloromethyl oxadiazoles (B1248032) is a key step in creating new chemical entities with diverse functionalities. frontiersin.orgresearchgate.net

Research Gaps and Opportunities Pertaining to 2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole

Despite the extensive research into the 1,3,4-oxadiazole scaffold and its various substituted derivatives, a notable gap exists in the scientific literature concerning the specific compound This compound . A thorough search reveals a lack of dedicated studies on its synthesis, characterization, and potential applications.

The existing body of knowledge on related compounds suggests several promising avenues for future investigation:

Novel Synthesis and Reactivity Studies: Developing an efficient and scalable synthesis for this compound would be the first critical step. Subsequent exploration of its reactivity, particularly with various nucleophiles, could lead to a library of new 2,5-disubstituted 1,3,4-oxadiazole derivatives.

Pharmacological Screening: Given the broad spectrum of biological activities associated with the 1,3,4-oxadiazole core, this specific compound and its derivatives warrant screening for antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties. The combination of the reactive chloromethyl group and the alkyl propyl chain presents a unique structure that could exhibit novel biological effects.

Agrochemical Potential: The established use of 1,3,4-oxadiazoles in agriculture provides a strong rationale for evaluating this compound as a potential fungicide, insecticide, or herbicide. The lipophilic propyl group might enhance its penetration into target organisms.

Material Science Applications: Following the research on other chloromethyl-oxadiazoles, this compound could serve as a precursor for new materials with interesting optical or electronic properties.

Structure

3D Structure

属性

IUPAC Name |

2-(chloromethyl)-5-propyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O/c1-2-3-5-8-9-6(4-7)10-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHVLRSXJZLWNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10639845 | |

| Record name | 2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10639845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33575-93-8 | |

| Record name | 2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10639845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 2 Chloromethyl 5 Propyl 1,3,4 Oxadiazole

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group of 2-(chloromethyl)-5-substituted-1,3,4-oxadiazoles is a key site for derivatization. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. This reactivity is a cornerstone for the synthesis of a broad spectrum of new molecules built upon the 1,3,4-oxadiazole (B1194373) scaffold. These reactions are typically performed under basic conditions, which facilitate the nucleophilic attack on the electrophilic methylene (B1212753) carbon. nih.gov

Alkylation and Amidation Reactions

The reaction of 2-(chloromethyl)-1,3,4-oxadiazole (B1363541) derivatives with amines and amides serves as a straightforward method for forging new carbon-nitrogen bonds. While specific studies on the 5-propyl derivative were not prominent in the reviewed literature, the reactivity of analogous 2-(chloromethyl)-5-aryl-1,3,4-oxadiazoles provides a clear indication of this synthetic pathway. For instance, reactions with primary or secondary amines lead to the corresponding aminomethyl derivatives. jchemrev.com

These alkylation reactions are typically carried out by refluxing the 2-(chloromethyl)-1,3,4-oxadiazole with the desired amine in a suitable solvent such as dioxane, often in the presence of a base like triethylamine (B128534) (TEA) to neutralize the hydrochloric acid formed during the reaction. jchemrev.com This methodology allows for the introduction of various alkyl and aryl amine moieties, significantly expanding the chemical diversity of the resulting compounds.

Similarly, amidation can be achieved, although the direct reaction with amides is less common than with amines. More frequently, related structures are synthesized through multi-step processes. For example, acylation of the amino group on a pre-formed 2-amino-1,3,4-oxadiazole derivative is a common strategy to introduce amide functionalities.

| Reactant 1 (Oxadiazole Derivative) | Reactant 2 (Nucleophile) | Product | Reaction Conditions |

|---|---|---|---|

| 5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine | Primary or Secondary Amines (e.g., morpholine, piperidine) | 5-[5-(Aminomethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine derivatives | Dioxane, Triethylamine (TEA), Reflux |

Formation of Quaternary Ammonium (B1175870) Salts

The electrophilic nature of the carbon in the chloromethyl group also facilitates the formation of quaternary ammonium salts when reacted with tertiary amines. These salts are a class of compounds with a permanent positive charge on the nitrogen atom, leading to unique physicochemical properties and biological activities. acs.org The synthesis of quaternary ammonium salts from 2-(chloromethyl)-1,3,4-oxadiazole derivatives, while not specifically detailed for the 5-propyl variant, is a well-established transformation for this class of compounds.

The reaction typically involves treating the 2-(chloromethyl)-1,3,4-oxadiazole with a tertiary amine. The lone pair of electrons on the tertiary amine attacks the methylene carbon, displacing the chloride ion and forming the quaternary ammonium salt. This reaction is analogous to the Menshutkin reaction. Studies on related heterocyclic systems demonstrate that such quaternization reactions can be carried out under various conditions, often involving heating the reactants in a suitable solvent.

| Reactant 1 (Oxadiazole Derivative) | Reactant 2 (Tertiary Amine) | Product | General Reaction Conditions |

|---|---|---|---|

| 2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole | R₃N (e.g., Trimethylamine, Pyridine) | 2-[(R₃N⁺)methyl]-5-propyl-1,3,4-oxadiazole Chloride | Heating in a suitable solvent (e.g., Acetonitrile (B52724), DMF) |

Introduction of Various Heteroatom-Containing Moieties

Beyond nitrogen nucleophiles, the chloromethyl group readily reacts with a variety of other heteroatom-containing nucleophiles, such as those based on oxygen and sulfur. This allows for the synthesis of a diverse range of ethers and thioethers. For instance, reactions with alcohols or phenols in the presence of a base can yield the corresponding ether derivatives. nih.gov

Similarly, sulfur nucleophiles, which are generally more potent than their oxygen counterparts, react efficiently with 2-(chloromethyl)-1,3,4-oxadiazoles. Thiolates, generated from thiols and a base, readily displace the chloride to form thioethers. This reaction is a common strategy for introducing sulfur-containing functional groups into the molecule, which can be valuable for modulating biological activity or for further synthetic transformations.

Functionalization of the Propyl Side Chain

The functionalization of the propyl side chain at the 5-position of the 1,3,4-oxadiazole ring presents a different set of synthetic challenges and opportunities compared to the reactions at the chloromethyl group. The propyl group is a non-activated alkyl chain, and its C-H bonds are generally less reactive. However, modern synthetic methods are increasingly capable of selectively functionalizing such groups.

Oxidation Reactions

A thorough review of the scientific literature did not yield specific studies or established protocols for the direct oxidation of the propyl side chain of this compound or closely related 5-alkyl-1,3,4-oxadiazoles. The chemical stability of the 1,3,4-oxadiazole ring is high, but harsh oxidizing conditions could potentially affect the ring system or the chloromethyl group. acs.org The selective oxidation of one of the methylene groups of the propyl chain to a ketone or a hydroxyl group would likely require the use of advanced catalytic systems that can direct the reaction to a specific C-H bond. While C-H activation is a burgeoning field in organic chemistry, its application to this specific substrate has not been extensively documented. nih.gov

Halogenation and Further Derivatization

Similar to oxidation, specific methods for the halogenation of the propyl side chain of this compound are not well-documented in the reviewed scientific literature. Radical halogenation conditions, for example, could potentially lead to a mixture of products, with halogenation occurring at different positions along the propyl chain, and might also affect the chloromethyl group. Achieving regioselective halogenation on the propyl group would likely necessitate specialized reagents or catalytic methods. Further derivatization of such halogenated intermediates would then open up another avenue for creating a new library of compounds, but this remains a largely unexplored area of synthesis for this particular molecule.

Electrophilic Aromatic Substitution on Aromatic Analogues (Extrapolation to potential future modifications)

The 1,3,4-oxadiazole ring is an electron-deficient heterocyclic system. chemicalbook.com This deficiency is a consequence of the presence of two electronegative nitrogen atoms, which are comparable to the nitrogen atoms in pyridine. globalresearchonline.netrroij.com This electronic characteristic significantly deactivates the carbon atoms at the C2 and C5 positions of the ring, making direct electrophilic substitution at these positions exceptionally difficult. chemicalbook.comglobalresearchonline.net The low electron density on the ring carbons can be attributed to the electron-withdrawing inductive effect of the pyridine-type nitrogen atoms. rroij.com

Consequently, electrophilic substitution reactions are not a typical pathway for the functionalization of the 1,3,4-oxadiazole ring itself. chemicalbook.com Instead, electrophiles are more inclined to attack the electron-rich nitrogen atoms (positions 3 and 4), which can lead to the formation of 1,3,4-oxadiazolium salts. rroij.commdpi.comthieme-connect.de However, the reactivity can be enhanced if the oxadiazole ring is substituted with electron-releasing groups. globalresearchonline.netrroij.com

When an aryl substituent is attached to the 1,3,4-oxadiazole ring, electrophilic substitution becomes more feasible, but the reaction occurs on the appended aryl ring rather than the oxadiazole core. chemicalbook.com The oxadiazole ring, in this case, acts as an electron-withdrawing group, directing incoming electrophiles on the aryl ring, typically to the meta position. For this compound, which possesses an alkyl (propyl) group instead of an aryl group, this pathway is not applicable. Future modifications seeking to introduce substituents via electrophilic attack would likely require the initial synthesis of an aromatic analogue, for instance, 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole, to provide a reactive site for such substitutions.

Table 1: Reactivity of the 1,3,4-Oxadiazole Ring Towards Electrophiles

| Reaction Type | Reactivity on Oxadiazole Ring | Reactivity on Substituents | Notes |

|---|---|---|---|

| Nitration/Sulfonation | Not reported/Extremely difficult thieme-connect.de | Possible on aryl substituents | The oxadiazole ring is highly deactivated. |

| Friedel-Crafts Acylation | A single example has been reported thieme-connect.de | Possible on aryl substituents | Generally unsuccessful on the heterocyclic core. |

| Halogenation | Difficult | Possible on aryl substituents | Direct halogenation of the oxadiazole ring is not a common reaction. |

| Alkylation/Acylation | Occurs at ring nitrogen atoms rroij.comthieme-connect.de | Not applicable | Leads to the formation of quaternary oxadiazolium salts. |

Ring System Stability and Transformation under Reaction Conditions

The 1,3,4-oxadiazole ring is a five-membered, planar, and stable heteroaromatic system. chemicalbook.com Its stability is attributed to its aromatic character and significant resonance energy, which is estimated to be around 167.4 kJ/mol. mdpi.com This inherent stability renders the ring resistant to many common reaction conditions, and derivatives often exhibit excellent thermal and chemical stability. researchgate.netnih.gov For instance, 2,5-disubstituted 1,3,4-oxadiazoles are noted for their high thermal and chemical robustness, which is a valuable property in materials science. nih.gov Computational studies have also confirmed that among the various oxadiazole isomers, the 1,3,4-oxadiazole structure is the most stable. scirp.org

Despite its general stability, the 1,3,4-oxadiazole ring is not entirely inert and can undergo transformations, primarily through cleavage reactions initiated by nucleophiles. The ring's carbons are susceptible to nucleophilic attack, a reactivity that can be catalyzed by either acidic or basic conditions. rroij.com This susceptibility can sometimes complicate reactions performed under these conditions. rroij.com The addition of a strong nucleophile frequently leads to the opening of the heterocyclic ring, often resulting in the formation of acylhydrazine derivatives. thieme-connect.de

While the ring itself is generally resistant to cleavage, the substituents on the ring provide a handle for a wide range of transformations without disrupting the core structure. In the case of this compound, the chloromethyl group is the primary site of reactivity. This group readily participates in nucleophilic substitution reactions, allowing for the introduction of various functional groups. For example, it can react with amines or alcohols to yield new derivatives, providing a versatile route for creating a library of compounds based on the stable 2-propyl-1,3,4-oxadiazole (B176880) scaffold. evitachem.com

Table 2: Stability and Transformation of the 1,3,4-Oxadiazole Ring

| Condition | Effect on Ring System | Typical Products | Notes |

|---|---|---|---|

| Thermal Stress | High stability researchgate.netnih.gov | No reaction/decomposition at very high temperatures | The ring is thermally robust, especially with aryl or alkyl substituents. |

| Strong Acids | Generally stable, can catalyze nucleophilic attack rroij.com | Ring-opened products (e.g., acylhydrazines) if a nucleophile is present | Protonation can occur at the nitrogen atoms. |

| Strong Bases | Can catalyze nucleophilic attack rroij.com | Ring-opened products (e.g., acylhydrazines) | Can facilitate ring cleavage by strong nucleophiles. |

| Strong Nucleophiles | Ring cleavage rroij.comthieme-connect.de | Acylhydrazines or their derivatives | The primary mode of ring transformation. |

| Reducing Agents | Susceptible to reduction | Ring cleavage can occur | The O-N bond in related oxadiazoles (B1248032) is known to be susceptible to reduction. researchgate.net |

| Oxidizing Agents | High resistance researchgate.net | No reaction | The ring is generally stable towards oxidation. |

Biological Activities and Pharmacological Potential of 2 Chloromethyl 5 Propyl 1,3,4 Oxadiazole Analogues

Antimicrobial Activity Investigations

Derivatives of 1,3,4-oxadiazole (B1194373) are recognized for their broad-spectrum antimicrobial effects, which include antibacterial, antifungal, and antiviral activities. nih.govnih.gov The presence of the toxophoric –N=C–O– linkage within the 1,3,4-oxadiazole ring is thought to contribute to its potent pharmacological activities. nih.gov

Analogues of 1,3,4-oxadiazole have demonstrated significant efficacy against a range of both Gram-positive and Gram-negative bacteria. nih.gov Various studies have synthesized and evaluated series of these compounds, revealing that structural modifications greatly influence their antibacterial spectrum and potency.

For instance, a series of 1,3,4-oxadiazole-thioether derivatives were synthesized and showed notable activity. sci-hub.se Hybrid derivatives combining the 1,3,4-oxadiazole and isoxazole (B147169) rings exhibited antimicrobial activity that was two to four times stronger than the reference antibiotic, ampicillin, against S. aureus, S. pyogenes (Gram-positive), and P. aeruginosa, E. coli (Gram-negative). nih.gov Similarly, 2-amino-1,3,4-oxadiazole derivatives bearing a quinoline (B57606) ring showed strong to moderate effects against C. tetani, B. subtilis (Gram-positive), and S. typhi, E. coli (Gram-negative) when compared to ampicillin. mdpi.comnih.gov

In another study, 4-chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol displayed promising antibacterial activity against both Gram-positive and Gram-negative bacteria with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL. mdpi.com Furthermore, some derivatives bearing a bromo or iodo group have exhibited very good antimicrobial activity against strains such as Staphylococcus aureus, Listeria monocytogenes, and Escherichia coli. cardiff.ac.uknih.gov The introduction of a pyrazine (B50134) ring containing an azetidin-2-one (B1220530) moiety to the 1,3,4-oxadiazole core also resulted in compounds with moderate to excellent activity against B. subtilis, S. aureus, E. coli, and P. aeruginosa. mdpi.com

| Compound Type/Derivative | Bacterial Strains | Observed Activity | Reference |

|---|---|---|---|

| 1,3,4-oxadiazole-isoxazole hybrids | S. aureus, S. pyogenes, P. aeruginosa, E. coli | 2-4 times stronger than ampicillin | nih.gov |

| 2-amino-1,3,4-oxadiazole-quinoline derivatives | C. tetani, B. subtilis, S. typhi, E. coli | Strong to moderate effect compared to ampicillin | mdpi.comnih.gov |

| 4-chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Gram-positive and Gram-negative bacteria | MIC = 8 µg/mL | mdpi.com |

| Quinazolin-4(3H)-ones with bromo/iodo group | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Very good antimicrobial activity | nih.gov |

| Pyrazine-containing 1,3,4-oxadiazoles with azetidin-2-one | B. subtilis, S. aureus, E. coli, P. aeruginosa | Moderate to excellent activity compared to amoxicillin | mdpi.com |

In addition to their antibacterial properties, 1,3,4-oxadiazole analogues have shown considerable potential as antifungal agents. mdpi.comnih.gov Research has demonstrated their effectiveness against various fungal pathogens, including those of clinical and agricultural significance.

For example, two 1,3,4-oxadiazole class compounds, LMM5 and LMM11, were found to be effective against Candida albicans, a major opportunistic pathogen. frontiersin.org Both compounds exhibited an in vitro Minimum Inhibitory Concentration (MIC) of 32 μg/mL against the majority of C. albicans isolates tested. frontiersin.org LMM11, in particular, showed a minimum fungicidal concentration (MFC) starting at 64 μg/mL. frontiersin.org These same compounds also displayed fungicidal activity against Paracoccidioides spp., with MIC values ranging from 1 to 32 μg/mL. nih.gov

Another study highlighted a simple derivative, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, which not only had potent antibacterial activity but also demonstrated antifungal effects against Aspergillus fumigatus that were superior to the standard drug terbinafine. mdpi.comnih.gov Furthermore, novel flavonol derivatives incorporating a 1,3,4-thiadiazole (B1197879) ring (a close bioisostere of oxadiazole) showed excellent antifungal activity against plant pathogens like Botrytis cinerea. nih.gov Specifically, compound Y18 had an EC50 value of 2.4 μg/mL against B. cinerea, which was significantly better than the commercial fungicide azoxystrobin (B1666510) (21.7 μg/mL). nih.gov

| Compound/Derivative | Fungal Strain | Observed Activity (MIC/EC50) | Reference |

|---|---|---|---|

| LMM5 | Candida albicans | MIC = 32 μg/mL | frontiersin.org |

| LMM11 | Candida albicans | MIC = 32 μg/mL; MFC = 64 μg/mL | frontiersin.org |

| LMM5 & LMM11 | Paracoccidioides spp. | MIC = 1-32 μg/mL | nih.gov |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Aspergillus fumigatus | Better than terbinafine | mdpi.comnih.gov |

| Flavonol derivative Y18 | Botrytis cinerea | EC50 = 2.4 μg/mL | nih.gov |

Understanding the mechanism by which these compounds exert their antimicrobial effects is crucial for developing more effective drugs. Studies suggest that 1,3,4-oxadiazole analogues employ several mechanisms to inhibit microbial growth. One proposed mechanism involves the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. mdpi.comnih.gov Molecular docking studies have confirmed the ability of some oxadiazole-quinoline hybrids to bind effectively to the key amino acids of these enzymes. mdpi.com

Another potential mechanism is the disruption of the microbial cell membrane. mdpi.com It is hypothesized that certain derivatives can puncture the bacterial cell membrane, leading to the release of cytoplasm and subsequent cell death. mdpi.com For antifungal agents, the mechanism can involve affecting the integrity of the fungal cell membrane by inducing reactive oxygen species, which leads to membrane lipid peroxidation and the leakage of cellular contents. nih.gov

Furthermore, some 1,3,4-oxadiazole derivatives may act by inhibiting specific enzymes crucial for microbial survival, such as the sterol 14α-demethylase (CYP51), which is involved in sterol biosynthesis. mdpi.com For certain antifungal 1,3,4-oxadiazoles like LMM5 and LMM11, the proposed mechanism is the inhibition of thioredoxin reductase, an enzyme vital for fungal cell function. frontiersin.orgresearchgate.net

Anticancer and Cytotoxicity Research

The 1,3,4-oxadiazole scaffold is a prominent feature in the design of novel anticancer agents. sci-hub.senih.gov These derivatives exhibit antiproliferative effects through various mechanisms, including the inhibition of crucial enzymes, growth factors, and kinases, making them a subject of intense investigation in oncology. nih.govdoaj.org

A multitude of 1,3,4-oxadiazole analogues have been synthesized and screened for their cytotoxic activity against a wide array of human cancer cell lines. These studies consistently demonstrate that the substitution pattern on the oxadiazole ring is a key determinant of anticancer potency.

For example, a series of 2,5-diaryl-1,3,4-oxadiazoles were evaluated against HT-29 (colon) and MDA-MB-231 (breast) adenocarcinoma cell lines, with the MDA-MB-231 line showing greater sensitivity. nih.gov One compound in this series, 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole (3e), showed a particularly promising effect on the MDA-MB-231 cell line. nih.gov In another study, 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) demonstrated significant growth inhibition against CNS cancer (SNB-19, SNB-75) and lung cancer (NCI-H460) cell lines at a 10 µM concentration. mdpi.com

Hybrid molecules have also shown significant promise. Thiazolidin-4-one analogues bearing a 1,3,4-oxadiazole moiety were tested, with derivatives D-1, D-6, D-15, and D-16 showing efficacy comparable to the standard drug doxorubicin, with IC50 values in the range of 1 to 7 μM against the MCF-7 breast cancer cell line. mdpi.com Hybrid Schiff bases containing both 1,3,4-oxadiazole and 1,3,4-thiadiazole rings were active against liver (SMMC-7721), breast (MCF-7), and lung (A549) cancer cell lines. nih.gov

| Compound/Derivative | Cancer Cell Line(s) | Observed Activity | Reference |

|---|---|---|---|

| 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole (3e) | MDA-MB-231 (Breast) | Promising cytotoxic effect | nih.gov |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | SNB-19 (CNS), NCI-H460 (Lung), SNB-75 (CNS) | Significant Percent Growth Inhibition (PGI) at 10 µM | mdpi.com |

| Thiazolidin-4-one-oxadiazole hybrids (D-1, D-6, D-15, D-16) | MCF-7 (Breast) | IC50 range: 1-7 µM | mdpi.com |

| 1,3,4-Oxadiazole-thioether derivative (Compound 30) | HepG2 (Liver), MCF-7 (Breast), SGC-7901 (Gastric) | IC50 values: 0.7 µM (HepG2), 18.3 µM (MCF-7), 30.0 µM (SGC-7901) | sci-hub.se |

| Bis-5-mercapto-1,3,4-oxadiazole derivative (Compound 4) | MCF-7 (Breast) | Good anti-proliferative properties | nih.gov |

The anticancer activity of 1,3,4-oxadiazole analogues is attributed to their interaction with various molecular targets that are critical for cancer cell proliferation and survival. nih.gov A primary mechanism is the inhibition of key enzymes and protein kinases.

Enzyme and Kinase Inhibition: Many 1,3,4-oxadiazole derivatives function by targeting enzymes essential for tumor growth. nih.govnih.gov These include histone deacetylase (HDAC), thymidylate synthase, and topoisomerase. nih.gov For example, some derivatives have been identified as potent HDAC inhibitors, which can lead to cancer cell death through apoptosis and other pathways. nih.gov Others act as inhibitors of thymidylate synthase, with one compound showing 30 times stronger activity against liver cancer cells (HepG2) than the reference drug 5-fluorouracil (B62378). sci-hub.senih.gov

Growth factor receptors with tyrosine kinase activity, such as the Epidermal Growth Factor Receptor (EGFR) and HER2, are also key targets. nih.gov Their inhibition can halt uncontrolled cell growth. nih.gov Certain bis-5-mercapto-1,3,4-oxadiazole derivatives have demonstrated significant EGFR tyrosine kinase inhibitory activity. nih.gov Similarly, new benzimidazole (B57391) derivatives of 1,3,4-oxadiazole have been shown to bind to EGFR and HER2 receptors, analogous to the kinase inhibitor erlotinib. nih.gov Tubulin is another important target; some oxadiazole analogues inhibit tubulin polymerization, disrupting mitosis and leading to cell death. sci-hub.semdpi.com

Apoptosis Induction: A common outcome of the action of these compounds is the induction of apoptosis (programmed cell death). nih.gov For instance, Mannich bases of 2-thioxo-1,3,4-oxadiazole analogues were found to be Poly (ADP-ribose) polymerase (PARP) inhibitors with strong pro-apoptotic activity in cervical (HeLa), pancreatic (Panc), breast (MCF-7), and glioblastoma (U-87) cell lines. nih.gov Predictive studies for some 2,5-diaryl-1,3,4-oxadiazoles indicated that their anticancer mechanism likely involves the inhibition of the STAT3 transcription factor, which leads to apoptosis and cell cycle disruption. nih.gov

Anti-inflammatory and Analgesic Properties

Derivatives of 1,3,4-oxadiazole are recognized for their potential as anti-inflammatory and analgesic agents. nih.govbrieflands.com The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com The inhibition of COX-2 is associated with anti-inflammatory effects, while COX-1 inhibition is linked to some of the gastrointestinal side effects of traditional NSAIDs. mdpi.com Research has shown that replacing the carboxylic group in some NSAIDs with a 1,3,4-oxadiazole ring can maintain or even enhance anti-inflammatory activity while potentially reducing ulcerogenic risks. mdpi.com

Studies have explored various substituted 1,3,4-oxadiazole analogues for these properties. For instance, a series of 2,5-disubstituted 1,3,4-oxadiazole derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities in animal models. nih.gov Certain compounds within these series demonstrated significant effects when compared to standard drugs like indomethacin (B1671933) and diclofenac (B195802) sodium. nih.govijpsjournal.com

One study focused on 1,3,4-oxadiazole derivatives of flurbiprofen (B1673479), where the derivative Ox-6f showed promising in vitro anti-inflammatory activity with a 74.16% inhibition in a heat-induced albumin denaturation assay, comparable to the standard drug ibuprofen (B1674241) (84.31%). mdpi.com In an in vivo carrageenan-induced paw edema model, this same compound reduced edema by 79.83%. mdpi.com Another study highlighted that compounds like 3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole exhibited potent anti-inflammatory effects. nih.gov Similarly, this compound and 4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}pyridine were identified as having strong analgesic activity. nih.gov

| Compound | Activity Type | Model/Assay | Key Finding | Reference |

|---|---|---|---|---|

| Ox-6f (a flurbiprofen derivative) | Anti-inflammatory | Heat-induced albumin denaturation | 74.16% inhibition (Standard: Ibuprofen, 84.31%) | mdpi.com |

| Ox-6f (a flurbiprofen derivative) | Anti-inflammatory | Carrageenan-induced rat paw edema | 79.83% reduction in edema (Standard: Ibuprofen, 84.71%) | mdpi.com |

| 3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole | Anti-inflammatory | Rodent models | Exhibited more potent effect than other derivatives in the series | nih.gov |

| 4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}pyridine | Analgesic | Rodent models | Showed more potent activity than other derivatives in the series | nih.gov |

| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives (21c and 21i) | Anti-inflammatory | Animal models | Showed strongest activity in the series (59.5% and 61.9%), comparable to Indomethacin (64.3%) | mdpi.com |

Antiviral and Antitubercular Potential

The 1,3,4-oxadiazole scaffold is a crucial component in the development of new antimicrobial agents, including those with antiviral and antitubercular properties. nih.govnih.gov Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, and the rise of multidrug-resistant strains necessitates the discovery of novel therapeutics. mdpi.comconnectjournals.com

Several research groups have synthesized and tested 1,3,4-oxadiazole derivatives against various mycobacterial strains. mdpi.com In one study, a series of N-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide derivatives were prepared and tested for their ability to inhibit the growth of M. tuberculosis H37Rv. connectjournals.com Compounds 4c and 4d from this series were found to be the most active, with a Minimum Inhibitory Concentration (MIC) value of 3.12 µg/mL. connectjournals.com Another study synthesized hydrazide derivatives containing a 1,3,4-oxadiazole core, with some compounds showing high activity (MIC of 8 μg/mL) against the M. tuberculosis H37Ra strain and two derivatives being effective against pyrazinamide-resistant strains with a MIC of 4 µg/mL. mdpi.com Molecular modeling suggested that these compounds might act by inhibiting the InhA enzyme, a key component in the mycobacterial cell wall synthesis pathway. mdpi.com

In the antiviral domain, 1,3,4-oxadiazole derivatives have been explored for activity against various viruses. nih.gov For example, a series of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives were synthesized and evaluated for their activity against Tobacco Mosaic Virus (TMV). nih.gov Compound 8i from this series demonstrated excellent curative effects against TMV, with an EC50 value of 246.48 µg/mL, which was superior to the commercial antiviral agent Ningnanmycin. nih.gov While research into 4′-chloromethyl nucleoside analogs has shown promise for viruses like RSV, a study on 4′-substituted carbocyclic uracil (B121893) derivatives, including a 4′-chloromethyl variant, did not show significant activity against SARS-CoV-2, influenza, or norovirus. mdpi.com

| Compound | Activity Type | Target Organism/Virus | Key Finding (MIC/EC50) | Reference |

|---|---|---|---|---|

| Compounds 4c, 4d (Oxadiazole pyrrolyl benzamides) | Antitubercular | M. tuberculosis H37Rv | MIC: 3.12 µg/mL | connectjournals.com |

| 5-phenyl substituted oxadiazole hydrazones | Antitubercular | M. tuberculosis H37Ra | MIC: 8 µg/mL | mdpi.com |

| Two hydrazone derivatives | Antitubercular | Pyrazinamide-resistant M. tuberculosis | MIC: 4 µg/mL | mdpi.com |

| Compound 8i (methylthio-oxadiazole derivative) | Antiviral | Tobacco Mosaic Virus (TMV) | EC50: 246.48 µg/mL (Better than Ningnanmycin) | nih.gov |

| 2-(2-naphthyloxymethyl)-5-phenoxymethyl-1,3,4-oxadiazole | Antitubercular | Mycobacterium species | MIC: 6.25 µg/mL | nih.gov |

Nematocidal Activity and Agrochemical Applications

Plant-parasitic nematodes are a significant threat to global agriculture, causing substantial crop losses. tandfonline.com The development of effective and environmentally safer chemical nematicides is an ongoing research priority. informahealthcare.com The 1,3,4-oxadiazole moiety has been incorporated into novel molecular structures to create potent nematicides. researchgate.net

A study involving novel 1,3,4-oxadiazole thioether derivatives found several compounds with excellent nematicidal activity against citrus nematodes. nih.gov At a concentration of 100 mg/L, compounds 16 , 42 , and 44 showed mortality rates of 93.7%, 92.8%, and 93.5%, respectively, which surpassed the commercial agent avermectin (B7782182) (85.9%). nih.gov The LC50 values for these compounds were also superior to avermectin. nih.gov

Further research into amide derivatives containing a 1,3,4-oxadiazole moiety yielded potent agents against the pinewood nematode, Bursaphelenchus xylophilus. acs.org Notably, compound 51 from this series had an LC50 value of 6.9 mg/L, significantly more potent than the commercial nematicide tioxazafen (B1208442) (79.3 mg/L). acs.org This compound was found to interfere with nematode energy metabolism by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme. acs.org Another series of 1,2,4-oxadiazole (B8745197) derivatives containing 1,3,4-thiadiazole amide groups also showed good activity against B. xylophilus, with compounds 4i and 4p achieving mortality rates of 57.1% and 60.1% at 200 mg/L, respectively. tandfonline.com

| Compound/Series | Target Nematode | Concentration | Mortality/Activity | Reference |

|---|---|---|---|---|

| Compound 16 (1,3,4-oxadiazole thioether) | Citrus nematode | 100 mg/L | 93.7% mortality | nih.gov |

| Compound 42 (1,3,4-oxadiazole thioether) | Citrus nematode | 100 mg/L | 92.8% mortality | nih.gov |

| Compound 44 (1,3,4-oxadiazole thioether) | Citrus nematode | 100 mg/L | 93.5% mortality | nih.gov |

| Compound 51 (Amide with 1,3,4-oxadiazole) | Bursaphelenchus xylophilus | N/A | LC50: 6.9 mg/L (vs. Tioxazafen: 79.3 mg/L) | acs.org |

| Compound 4p (1,2,4-oxadiazole with 1,3,4-thiadiazole amide) | Bursaphelenchus xylophilus | 200 mg/L | 60.1% mortality | tandfonline.com |

| Compound F11 (1,2,4-oxadiazole with amide) | Meloidogyne incognita | 200 µg/mL | 93.2% mortality | mdpi.com |

Other Noteworthy Biological Activities (e.g., Antioxidant, Insecticidal)

Beyond the aforementioned properties, 1,3,4-oxadiazole analogues have demonstrated a spectrum of other biological activities, prominently including antioxidant and insecticidal effects. mdpi.comnih.gov

Antioxidant Activity: Oxidative stress is implicated in numerous diseases, making antioxidant compounds a key area of research. mdpi.com Several studies have synthesized 1,3,4-oxadiazole derivatives and evaluated their ability to scavenge free radicals. mdpi.comrsc.org A study on 1,3,4-oxadiazoles derived from phenolic acids showed that several compounds had potent DPPH radical scavenging activity, strong ferric ion reducing capacity, and protective effects against hydrogen peroxide-induced oxidative stress in human lung fibroblasts. rsc.org In another investigation, flurbiprofen-based 1,3,4-oxadiazole derivative Ox-6f exhibited significant antioxidant potential, with 80.23% DPPH radical scavenging at a 100 µg/mL concentration. mdpi.com

Insecticidal Activity: The search for new insecticides to manage agricultural pests is critical for food security. nih.gov The 1,3,4-oxadiazole ring is a feature in some compounds developed for insect control. mdpi.comresearchgate.net For example, 1,3,4-oxadiazole derivatives grafted on chitosan (B1678972) were synthesized and tested against the cotton leafworm, Spodoptera littoralis. nih.gov Four of these chitosan-grafted compounds displayed good insecticidal activity. nih.gov In other research, novel bisamide compounds containing a 1,2,4-oxadiazole group were designed and showed significant insecticidal activity against lepidopteran pests like Plutella xylostella and the armyworm. scielo.br Compound 5h from this series caused 100% mortality against the armyworm at a concentration of 10 mg L-1. scielo.br

| Compound/Series | Activity Type | Model/Assay/Target | Key Finding | Reference |

|---|---|---|---|---|

| Ox-6f (flurbiprofen derivative) | Antioxidant | DPPH radical scavenging | 80.23% scavenging at 100 µg/mL | mdpi.com |

| Phenolic 1,3,4-oxadiazoles (7d, 7e, 7g, 7h) | Antioxidant | DPPH, ABTS, H2O2 scavenging | Pronounced radical scavenging and ferric reducing capacity | rsc.org |

| Chitosan-grafted 1,3,4-oxadiazoles | Insecticidal | Spodoptera littoralis (Cotton leafworm) | Four compounds showed good insecticidal activity | nih.gov |

| Compound 5h (meta-Diamide with 1,2,4-oxadiazole) | Insecticidal | Armyworm | 100% mortality at 10 mg L-1 | scielo.br |

Structure Activity Relationship Sar and Computational Studies of 2 Chloromethyl 5 Propyl 1,3,4 Oxadiazole Analogues

Elucidation of the Chloromethyl Group's Contribution to Biological Activity

The chloromethyl group at the C2 position of the oxadiazole ring is a key functional moiety that can significantly influence the biological activity of the molecule. This group is known to be a reactive electrophilic center, which can potentially form covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in the active sites of target proteins. This covalent interaction can lead to irreversible inhibition, often resulting in enhanced potency and prolonged duration of action.

Research on related haloalkyl-substituted oxadiazoles (B1248032) has demonstrated the importance of this group. For instance, studies on 1,2,4-oxadiazole (B8745197) derivatives revealed that the introduction of a chloromethyl or bromomethyl group at the 5-position significantly enhanced nematicidal activity. mdpi.com Specifically, compound A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole) showed excellent activity, suggesting that the haloalkyl moiety is crucial for the compound's mode of action. mdpi.com This effect is attributed to the group's ability to act as a good leaving group in nucleophilic substitution reactions, thereby facilitating interaction with biological targets. mdpi.com In the context of 2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole, the chloromethyl group is expected to confer similar reactivity, making it a critical determinant of the compound's biological profile.

Analysis of the Propyl Substituent's Influence on Pharmacological Profile

Lipophilicity: The propyl group increases the lipophilicity of the molecule compared to smaller alkyl groups or a simple hydrogen atom. This can enhance the compound's ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, potentially improving its bioavailability and access to intracellular targets.

Steric Effects: The size and conformation of the propyl group can influence how the molecule fits into the binding pocket of a target protein. While a propyl group is relatively small, its steric bulk can either promote or hinder optimal binding, depending on the specific topology of the active site.

While specific studies on the 5-propyl substituent are limited, research on various 2,5-disubstituted 1,3,4-oxadiazoles indicates that modifying the C5 substituent is a common strategy to fine-tune activity. For example, in a series of anticonvulsant agents, the introduction of an amino group at the C2 position and a fluorine-substituted benzylthio group at the C5 position was found to improve activity, highlighting the importance of the C5 substituent in defining the pharmacological outcome. nih.gov

Impact of the 1,3,4-Oxadiazole (B1194373) Ring System on Bioactivity

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that serves as a privileged scaffold in medicinal chemistry. mdpi.comresearchgate.netnih.gov Its unique structural and electronic properties contribute significantly to the biological activity of molecules in which it is incorporated. The ring is known for its chemical stability and resistance to metabolic degradation. nih.gov

Key contributions of the 1,3,4-oxadiazole ring to bioactivity include:

Bioisosterism: The 1,3,4-oxadiazole moiety is often used as a bioisostere for amide and ester functional groups. nih.gov This substitution can improve metabolic stability, enhance oral bioavailability, and favorably modulate binding interactions.

Hydrogen Bonding: The two nitrogen atoms and the oxygen atom in the ring are potential hydrogen bond acceptors, enabling the molecule to form specific interactions with biological targets. nih.gov This ability to engage in hydrogen bonding is often critical for ligand-receptor recognition and binding affinity.

Toxophoric Linkage: The potent pharmacological activity of some 1,3,4-oxadiazoles is attributed to the presence of the toxophoric –N=C–O– linkage, which can interact with nucleophilic centers within cells. nih.gov

Scaffold for Diverse Activities: The 1,3,4-oxadiazole core has been incorporated into compounds exhibiting a wide array of pharmacological effects, including antimicrobial, mdpi.commdpi.com anticancer, nih.govnih.gov anti-inflammatory, mdpi.com anticonvulsant, nih.gov and antiviral properties. mdpi.com For instance, the clinically used drugs Raltegravir (an anti-HIV agent) and Zibotentan (an anticancer agent) both feature the 1,3,4-oxadiazole ring, underscoring its therapeutic importance. nih.govmdpi.com

The planarity and electronic nature of the oxadiazole ring also help to rigidly orient the substituents at the C2 and C5 positions, which can be crucial for achieving the correct geometry for optimal interaction with a biological target. Studies indicate a maximum positive charge at the 2-position of the ring, which can influence its interaction with target sites. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dergipark.org.trbenthamdirect.com For 1,3,4-oxadiazole analogues, QSAR studies are instrumental in predicting the activity of new derivatives and guiding the design of more potent molecules.

A typical QSAR study involves calculating various molecular descriptors for a set of compounds with known activities. These descriptors quantify different aspects of the molecular structure, including:

Topological descriptors: Related to the connectivity and branching of the molecule.

Electronic descriptors: Describing the electronic properties, such as charge distribution and dipole moment.

Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model that relates these descriptors to the observed biological activity. benthamdirect.comresearchgate.net For example, a QSAR study on 1,3,4-oxadiazole derivatives as telomerase inhibitors identified electrotopological state (E-state) and extended topochemical atom (ETA) descriptors as being crucial for activity. benthamdirect.com Another study on the antioxidant activity of 1,3,4-oxadiazoles found that descriptors related to hydrogen bonding potential and molecular size were the most influential. dergipark.org.tr

| QSAR Study Focus | Key Descriptor Types | Findings | Reference |

| Antioxidant Activity | Topological, E-state | Descriptors for hydrogen bond strength (SHBint9) and topological radius (topoRadius) are crucial for free radical scavenging. | dergipark.org.tr |

| Anticancer (Telomerase Inhibition) | E-state, ETA | Electrotopological and topochemical descriptors are key for predicting telomerase inhibition. | benthamdirect.com |

| Anticancer (HT29 cell line) | Physicochemical, Topological | A correlation was found between physicochemical parameters, topological indices, and antiproliferative activity. | nih.gov |

| Antioxidant Activity (DPPH assay) | Geary autocorrelation, E-state | Atomic mass and central symmetric atoms positively correlate with antioxidant activity. | researchgate.net |

These models, once validated, can be used to predict the activity of novel, unsynthesized compounds like analogues of this compound, thereby prioritizing synthetic efforts. researchgate.net

Molecular Docking Simulations and Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a specific protein target. semanticscholar.orgresearchgate.net This technique provides detailed insights into the binding mode and the specific molecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.

For 1,3,4-oxadiazole analogues, docking studies have been performed against a variety of biological targets to rationalize their observed activities. For instance, docking of 1,3,4-oxadiazole derivatives into the active site of Factor Xa, an antithrombotic target, revealed key interactions. It was observed that the nitrogen and oxygen atoms of the oxadiazole ring frequently participate in hydrogen bonding with amino acid residues like Arg25 and Leu123. mdpi.com Furthermore, the substituents on the oxadiazole ring were shown to engage in hydrophobic and pi-cation interactions with the protein. mdpi.com

In another study targeting VEGFR2, a protein involved in angiogenesis, docking simulations of 1,3,4-oxadiazole derivatives helped identify potent inhibitors. nih.gov The simulations showed that the compounds fit well into the ATP-binding pocket, forming crucial hydrogen bonds and hydrophobic interactions.

For this compound, a molecular docking study would involve:

Identifying a putative biological target.

Placing the molecule into the active site of the target protein.

Evaluating the binding poses based on scoring functions.

Analyzing the interactions, paying close attention to the roles of the chloromethyl group, the propyl substituent, and the oxadiazole core. The chloromethyl group, for example, might be positioned near a nucleophilic residue, suggesting potential for covalent bond formation.

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| Factor Xa | Arg25, Leu123, Cys44, Pro120 | Hydrogen bond, Hydrophobic, Pi-cation | mdpi.com |

| GABA-A Receptor | Glu52, Ser51, Val53 | Hydrogen bond | semanticscholar.orgresearchgate.net |

| VEGFR2 | - | Hydrogen bond, Hydrophobic | nih.gov |

| Glycogen Synthase Kinase-3β | - | X-ray co-crystal structure confirmed binding mode. | nih.gov |

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological activity. mdpi.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A pharmacophore model for a series of active 1,3,4-oxadiazole analogues can be generated based on the structures of the most potent compounds. researchgate.netnih.gov For example, a five-featured pharmacophore model (AAHHR_1) was developed for anti-tubulin 1,3,4-oxadiazoles, consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two hydrophobic rings. researchgate.netnih.gov

Once a statistically robust pharmacophore model is created and validated, it can be used as a 3D query in a virtual screening campaign. nih.govacs.org In this process, large chemical databases containing millions of compounds are searched to identify molecules that match the pharmacophoric features of the model. nih.gov The identified "hits" have a higher probability of being active and can be selected for further investigation, such as molecular docking and, ultimately, experimental testing. researchgate.netnih.gov

This approach was successfully used to screen a database of over 30,000 1,3,4-oxadiazole derivatives, leading to the identification of 11 potential hits against the tubulin protein. researchgate.netnih.gov For analogues of this compound, this strategy could be employed to discover novel compounds with similar or improved activity by identifying molecules that share its key pharmacophoric features while possessing different core structures.

Advanced Research Perspectives and Future Directions for 2 Chloromethyl 5 Propyl 1,3,4 Oxadiazole

Optimization as a Lead Compound for Drug Discovery

A lead compound is a chemical starting point that exhibits pharmacological activity and serves as the foundation for developing a drug candidate through a process called lead optimization. ijddd.com The primary goal of lead optimization is to synthetically modify the lead compound to enhance its desirable properties, such as potency and selectivity, while minimizing undesirable ones, like toxicity. ijddd.compatsnap.com

For 2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole, the optimization process would involve a systematic exploration of its structure-activity relationships (SAR). patsnap.com This entails synthesizing a series of analogues where the propyl and chloromethyl groups are modified to understand their contribution to biological activity. The 1,3,4-oxadiazole (B1194373) core itself is generally considered metabolically robust, providing a stable framework for these modifications. nih.gov

Key strategies for optimization would include:

Modification of the 5-position: The propyl group could be replaced with various other alkyl chains (branched or linear), cycloalkyl groups, or aromatic rings to probe the size and nature of the binding pocket of a potential biological target.

Modification of the 2-position: The chloromethyl group is a reactive handle that can be substituted with other functional groups to alter binding interactions or modulate pharmacokinetic properties. For instance, replacing the chlorine with fluorine could enhance metabolic stability, while introducing amine or alcohol functionalities could create new hydrogen bond interactions.

Bioisosteric Replacement: The oxadiazole ring itself can be considered a bioisostere of amide and ester groups, offering improved pharmacokinetic profiles. nih.gov Further optimization could explore replacing it with other five-membered heterocycles like 1,2,4-oxadiazole (B8745197) or thiadiazole to fine-tune electronic and steric properties. nih.gov

The success of these optimization efforts relies on an iterative cycle of design, synthesis, and biological testing to build a comprehensive understanding of the compound's SAR. patsnap.com

Rational Design of Novel Analogues with Enhanced Potency and Selectivity

Rational drug design utilizes the knowledge of a biological target's structure to design compounds that bind with high affinity and selectivity. dntb.gov.ua For this compound, once a primary biological target is identified (e.g., a specific enzyme or receptor), computational methods like molecular docking can be employed to predict how analogues might interact with the target's binding site. nih.gov

The design of novel analogues would focus on introducing specific chemical features to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and minimize unfavorable ones. This "scaffold hopping" technique, where the core structure is maintained while peripheral groups are altered, has been successfully used for other oxadiazole series to improve anticancer activity. nih.gov

A prospective design strategy could involve the modifications outlined in the table below, based on established medicinal chemistry principles.

| Modification Site | Proposed Modification | Rationale for Enhanced Potency/Selectivity |

|---|---|---|

| 5-Propyl Group | Substitution with aromatic rings (e.g., phenyl, pyridyl) | Introduce potential for π-π stacking interactions with aromatic amino acid residues in the target's binding site. |

| 5-Propyl Group | Introduction of bulky cycloalkyl groups (e.g., cyclohexyl) | Improve hydrophobic interactions and potentially enhance binding affinity by filling a larger pocket. |

| 2-Chloromethyl Group | Replacement with -CH₂-N-aryl moieties | Explore new binding vectors and interactions, as seen in other potent oxadiazole series. nih.gov |

| 2-Chloromethyl Group | Conversion to a sulfonamide group | Combine the oxadiazole scaffold with another pharmacophore known for biological activity to create hybrid molecules. acs.org |

This rational, target-driven approach allows for a more focused and efficient exploration of chemical space, increasing the likelihood of discovering analogues with significantly improved therapeutic profiles compared to the original lead compound. nih.govresearchgate.net

Development of Targeted Delivery Systems

Even a highly potent compound can be ineffective or cause significant side effects if it does not reach its intended target in the body at a sufficient concentration. Targeted drug delivery systems aim to solve this problem by concentrating a therapeutic agent at the site of action, thereby increasing efficacy and reducing off-target toxicity.

For a molecule like this compound or its optimized analogues, several targeted delivery strategies could be explored:

Nanoparticle Encapsulation: Loading the compound into nanoparticles, such as liposomes or polymeric micelles, can improve its solubility, protect it from premature degradation, and alter its distribution profile in the body. Surface modification of these nanoparticles with targeting ligands (e.g., antibodies or peptides) can direct them to specific cells or tissues, such as tumors.

Prodrugs: The compound could be chemically modified into an inactive prodrug form that is converted into the active drug only at the target site, for example, by enzymes that are overexpressed in cancer cells.

Antibody-Drug Conjugates (ADCs): If the compound demonstrates high cytotoxicity, it could be attached to a monoclonal antibody that specifically recognizes an antigen on the surface of target cells. This approach delivers the potent "payload" directly to the cells of interest, minimizing systemic exposure.

These advanced delivery technologies are crucial for translating potent molecules into effective medicines, particularly in fields like oncology. bookpi.org

Investigation of Synergistic Effects in Combination Therapies

Modern therapeutic strategies, especially in cancer treatment, often rely on combination therapies to enhance efficacy, overcome drug resistance, and reduce dosages. frontiersin.org This approach involves using drugs that act on different biological pathways to achieve a synergistic effect, where the combined effect is greater than the sum of their individual effects.

Future research should investigate the potential of this compound and its derivatives in combination with existing drugs. For example, some heterocyclic compounds have shown synergistic anti-tumor effects when combined with standard chemotherapeutic agents. frontiersin.orgnih.gov

Potential combination strategies to explore include:

Pairing with Standard Chemotherapy: Assessing whether the oxadiazole derivative can sensitize cancer cells to the effects of established drugs like 5-fluorouracil (B62378) or platinum-based agents.

Combining with Targeted Agents: Investigating synergy with inhibitors of key signaling pathways in cancer, such as BRAF or EGFR inhibitors. frontiersin.org

Overcoming Resistance: Exploring if the compound can restore sensitivity to a drug to which cancer cells have become resistant.

These studies are critical for positioning a new compound within the existing landscape of therapeutic options and identifying the clinical contexts where it could provide the most benefit.

Addressing Challenges in the Translation of Oxadiazole-Based Compounds from Bench to Application

The transition of a promising compound from the laboratory ("bench") to a clinical application is fraught with challenges, many of which are related to its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. nih.govnih.gov Early assessment of these properties is crucial to avoid late-stage failures in drug development.

For this compound and its analogues, key translational challenges include:

Resistance Mechanisms: Drug resistance is a major hurdle in many diseases. researchgate.net It is vital to prospectively investigate potential mechanisms by which target cells could become resistant to the oxadiazole compound. This could involve efflux by transporters like P-glycoprotein or mutations in the biological target. Understanding these mechanisms can guide the design of next-generation analogues or rational combination therapies.

| ADMET Parameter | Importance in Translation | Consideration for the Oxadiazole Compound |

|---|---|---|

| Absorption | Determines how well the drug is absorbed, particularly after oral administration. | Must be optimized for good intestinal absorption and bioavailability. nih.gov |

| Distribution | Governs where the drug goes in the body. Plasma protein binding affects the amount of free, active drug. | Binding to proteins like human serum albumin (HSA) can impact efficacy and delivery. acs.org |

| Metabolism | Concerns the breakdown of the drug by enzymes (e.g., CYPs). Determines drug half-life and potential for drug-drug interactions. | The oxadiazole core is generally stable, but the side chains may be susceptible to metabolism. Potential for CYP inhibition must be assessed. nih.gov |

| Excretion | How the drug and its metabolites are eliminated from the body. | Influences dosing frequency and potential for accumulation. |

| Toxicity | Assessment of harmful effects, including off-target toxicity, cardiotoxicity (e.g., hERG blockage), and genotoxicity (e.g., Ames test). | Early toxicity screening is essential to de-risk the compound and ensure a safe therapeutic window. nih.gov |

By proactively addressing these translational hurdles, researchers can significantly increase the probability of successfully developing this compound or its optimized analogues into a clinically useful therapeutic agent.

常见问题

Q. What are the standard synthetic routes for preparing 2-(chloromethyl)-5-propyl-1,3,4-oxadiazole?

The compound is typically synthesized via nucleophilic substitution or S-alkylation reactions. For example:

- S-Alkylation : Reacting 5-propyl-1,3,4-oxadiazole-2-thiol with chloromethylating agents (e.g., chloroacetone) in tetrahydrofuran (THF) under reflux conditions .

- Substitution reactions : Using 5-propyl-1,3,4-oxadiazole precursors with chloromethyl halides in the presence of a base (e.g., triethylamine) . Yield optimization often involves controlling reaction time and stoichiometry.

Q. How is this compound characterized in research settings?

Key characterization methods include:

- Spectroscopy :

Q. What is the reactivity profile of the chloromethyl group in this compound?

The chloromethyl group undergoes nucleophilic substitution reactions with:

- Amines : To form amino-methyl derivatives (e.g., with benzylamine in diethyl ether, yielding 65–70% products) .

- Thiols : For thioether linkages under basic conditions . Reaction rates depend on solvent polarity and nucleophile strength.

Advanced Research Questions

Q. How can reaction conditions be optimized for functionalizing this compound?

- Ultrasound irradiation : Reduces reaction time by 50% compared to conventional heating (e.g., in THF with methanesulfonic acid) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions.

- Catalysts : Methanesulfonic acid improves yields in bis-heterocycle conjugation reactions .

Q. How do substituents on the oxadiazole ring influence physicochemical properties?

Comparative studies show:

- Propyl vs. phenyl substituents : Propyl groups increase hydrophobicity (logP ~2.8 vs. ~3.5 for phenyl derivatives), affecting solubility in aqueous media .

- Chloromethyl position : Steric hindrance from the propyl group may slow substitution kinetics compared to smaller alkyl chains (e.g., ethyl) .

Q. How should researchers resolve contradictions in reported spectral data for oxadiazole derivatives?

- Cross-validation : Compare IR/NMR data with structurally similar compounds (e.g., 2-(chloromethyl)-5-ethyl-1,3,4-oxadiazole) .

- Crystallography : Single-crystal X-ray diffraction (as in biphenylyl-oxadiazole derivatives) provides unambiguous structural confirmation .

Q. What strategies exist for designing bioactive conjugates using this compound?

- Bis-heterocycle synthesis : Link via methylthio or amino groups to pyrimidine/pyridine cores for antimicrobial or anticancer screening .

- Hybrid molecules : Conjugate with pharmacophores like 4-methoxyphenyl to enhance bioactivity .

Methodological Considerations

- Synthetic reproducibility : Ensure anhydrous conditions to prevent hydrolysis of the chloromethyl group.

- Safety : Handle chlorinated intermediates in fume hoods due to volatility and toxicity .

- Data reporting : Include full spectral assignments (e.g., ¹³C NMR for carbonyl carbons) to aid reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。